4-(Trimethylsilyl)but-3-ynoic acid
Overview
Description
4-(Trimethylsilyl)but-3-ynoic acid is a propargylic compound characterized by a terminal carbon-carbon triple bond. It is a functional group in organic chemistry and is known for its applications in various chemical reactions and synthesis processes .
Mechanism of Action
Target of Action
It is known to be a functional group in organic chemistry and is a propargylic compound , which means that it has a terminal carbon-carbon double bond. This functional group is used in the carboxylation of alcohols to form esters .
Mode of Action
The mode of action of 4-(Trimethylsilyl)but-3-ynoic acid involves its interaction with its targets, primarily alcohols, to form esters . This interaction is facilitated by the terminal carbon-carbon double bond present in the compound .
Biochemical Pathways
The compound plays a role in the carboxylation of alcohols to form esters . This process is part of larger biochemical pathways involving the synthesis of propargylic alcohols . The compound can be synthesized by the palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride .
Pharmacokinetics
The compound’s molecular weight is 15625 g/mol , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of esters from alcohols . This is a crucial step in the synthesis of propargylic alcohols .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants . For instance, the synthesis of the compound involves heating the reactants together at reflux temperature in an inert solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)but-3-ynoic acid can be synthesized from 4-trimethylsilyl-3-butyn-1-ol. One common method involves the use of Jones reagent in acetone under an inert atmosphere at 0°C . The reaction yields the desired compound with a purity of 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride is also noted .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted propargylic compounds.
Scientific Research Applications
4-(Trimethylsilyl)but-3-ynoic acid is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of propargylic alcohols and esters.
Medicine: Investigated for its role in drug synthesis and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Trimethylsilyl-3-butyn-1-ol
- Propargyl alcohol
- Trimethylsilylacetylene
Comparison: 4-(Trimethylsilyl)but-3-ynoic acid is unique due to its terminal carbon-carbon triple bond and the presence of a trimethylsilyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic processes .
Properties
IUPAC Name |
4-trimethylsilylbut-3-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYLAQQTJJJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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